BenchChemオンラインストアへようこそ!

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Antibacterial Nitrothiophene Multidrug-resistant S. aureus

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 922916-38-9) is a synthetic heterocyclic compound that combines a 1,3,4-oxadiazole core bearing a 3,4-dimethoxyphenyl substituent at the 5-position with a 5-nitrothiophene-2-carboxamide moiety. The 3,4-dimethoxyphenyl group is a recognized pharmacophoric motif in anticancer and antimicrobial agents , while the 5-nitrothiophene-2-carboxamide unit belongs to a class of nitroheterocyclic prodrugs that require activation by bacterial nitroreductases for antibacterial activity.

Molecular Formula C15H12N4O6S
Molecular Weight 376.34
CAS No. 922916-38-9
Cat. No. B2720205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS922916-38-9
Molecular FormulaC15H12N4O6S
Molecular Weight376.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
InChIInChI=1S/C15H12N4O6S/c1-23-9-4-3-8(7-10(9)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
InChIKeyOOTGMLZFELHXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 922916-38-9): Procurement-Ready Overview for Antibacterial and Anticancer Lead Discovery


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 922916-38-9) is a synthetic heterocyclic compound that combines a 1,3,4-oxadiazole core bearing a 3,4-dimethoxyphenyl substituent at the 5-position with a 5-nitrothiophene-2-carboxamide moiety. The 3,4-dimethoxyphenyl group is a recognized pharmacophoric motif in anticancer and antimicrobial agents [1], while the 5-nitrothiophene-2-carboxamide unit belongs to a class of nitroheterocyclic prodrugs that require activation by bacterial nitroreductases for antibacterial activity [2]. This dual pharmacophoric architecture positions the compound at the intersection of two therapeutically relevant chemotypes, making it a candidate for hit expansion in antibacterial and anticancer screening cascades.

Structural Specificity of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide: Why Close Analogs Cannot Be Interchanged


The 3,4-dimethoxyphenyl substitution on the 1,3,4-oxadiazole core is not a generic decoration. In the capsaicin-derived nitrothiophene series, replacement of an ester with an oxadiazole bioisostere (compound 21) increased antibacterial potency to MIC 0.20–0.78 μg/mL against multidrug-resistant S. aureus, surpassing vancomycin's in vitro activity [1]. Within the dimethoxyphenyl oxadiazole chemotype, even minor modifications such as N-Mannich substitution modulate antiproliferative activity by more than 10-fold across PC3, HCT-116, HePG-2, HeLa, and MCF7 cell lines [2]. Consequently, substituting the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl, 4-chlorophenyl, or 2,4-dimethylphenyl analog — all commercially available from the same scaffold family — cannot be assumed to preserve the biological profile. Direct procurement of CAS 922916-38-9 is necessary to maintain scaffold fidelity in structure-activity relationship (SAR) studies where the dimethoxy substitution pattern is a critical variable.

Quantitative Comparative Evidence for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide: Scaffold-Level Activity Benchmarks


Nitrothiophene-1,3,4-Oxadiazole Scaffold: Potent Antibacterial Activity Against Multidrug-Resistant S. aureus

Direct quantitative data for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide have not been reported in peer-reviewed literature. However, a closely related nitrothiophene-1,3,4-oxadiazole analogue (compound 21 from Wang et al.) demonstrated MIC values of 0.20–0.78 μg/mL against five multidrug-resistant S. aureus strains (NRS-1, NRS-70, NRS-100, NRS-108, NRS-271), outperforming vancomycin in vitro (MIC 1.56 μg/mL against the same strains) [1]. The shared nitrothiophene-1,3,4-oxadiazole scaffold between compound 21 and the target compound supports class-level inference of antibacterial potential, though the impact of the 3,4-dimethoxyphenyl substitution on antibacterial potency remains unquantified for CAS 922916-38-9.

Antibacterial Nitrothiophene Multidrug-resistant S. aureus

3,4-Dimethoxyphenyl-1,3,4-Oxadiazole Core: Broad-Spectrum Anticancer Activity Across Five Human Cancer Cell Lines

No direct cytotoxicity data are available for CAS 922916-38-9. In the 3,4-dimethoxyphenyl-1,3,4-oxadiazole N-Mannich base series reported by Al-Wahaibi et al., the most potent analogues (e.g., 4l, 5a, 5c, 5d) exhibited pronounced antiproliferative effects against PC3 (prostate), HCT-116 (colorectal), HePG-2 (hepatocellular), HeLa (cervical), and MCF7 (breast) cell lines, with optimal compounds achieving sub-micromolar to low micromolar IC50 values [1]. The target compound shares the identical 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole core with these active derivatives, differing only in the 2-substituent (nitrothiophene-carboxamide vs. thione or N-Mannich). This core conservation implies potential antitumor activity that warrants direct evaluation.

Anticancer Antiproliferative 1,3,4-Oxadiazole

5-Nitrothiophene-2-carboxamide Moiety: Bacterial Nitroreductase-Dependent Prodrug Activation Confers Target-Selective Antibacterial Action

Hameed et al. demonstrated that nitrothiophene carboxamides are prodrugs that require intracellular activation by the bacterial nitroreductases NfsA and NfsB in Escherichia coli [1]. This mechanism was essential for antibacterial activity against wild-type E. coli, Shigella spp., and Salmonella spp., and compounds engineered to evade the AcrAB-TolC efflux pump achieved MIC values down to 0.03 μg/mL against E. coli. The 5-nitrothiophene-2-carboxamide moiety of CAS 922916-38-9 is structurally identical to the prodrug warhead in this series, while the 1,3,4-oxadiazole linker replaces the thiazole or other heterocyclic connectors used in the original series. This mechanistic feature distinguishes the compound from non-nitro oxadiazole analogs (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl carboxamides) that lack the prodrug activation pathway.

Prodrug Nitroreductase Gram-negative bacteria

Highest-Value Research Applications for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Based on Scaffold-Level Evidence


Antibacterial Hit Expansion Against Multidrug-Resistant Gram-Positive Pathogens

The nitrothiophene-1,3,4-oxadiazole scaffold has demonstrated sub-μg/mL MIC values against multidrug-resistant S. aureus, outperforming vancomycin in vitro [1]. CAS 922916-38-9, bearing a unique 3,4-dimethoxyphenyl substitution, represents an underexplored vector for improving potency, reducing cytotoxicity, or modulating efflux susceptibility relative to the reported capsaicin-derived oxadiazole lead. Procurement of this compound enables systematic exploration of the dimethoxyphenyl SAR dimension within a validated antibacterial chemotype.

Anticancer Lead Generation Targeting the 3,4-Dimethoxyphenyl-1,3,4-Oxadiazole Pharmacophore

The 3,4-dimethoxyphenyl-1,3,4-oxadiazole core has confirmed antiproliferative activity across five cancer cell lines [1]. CAS 922916-38-9 extends this core with a nitrothiophene-carboxamide substituent, a combination not represented in the published N-Mannich series. This compound is positioned for screening in cancer cell panels to determine whether the nitrothiophene appendage enhances or modulates the antitumor profile, potentially via DNA intercalation or oxidative stress mechanisms.

Prodrug Mechanism Studies in Bacterial Nitroreductase Activation

The 5-nitrothiophene-2-carboxamide moiety is a validated substrate for bacterial nitroreductases NfsA and NfsB, enabling prodrug activation and bactericidal efficacy in Gram-negative bacteria [1]. Incorporating this warhead into a 1,3,4-oxadiazole scaffold with a dimethoxyphenyl group offers a novel structural context for studying nitroreductase substrate specificity, activation kinetics, and resistance emergence. Procurement supports mechanistic enzymology and translational antibacterial research.

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.